Adenosine 5'-O-(3-thiotriphosphate), commonly referred to as ATP, Gamma S, is a modified nucleotide that serves as a non-hydrolyzable analog of adenosine triphosphate. This compound is significant in biochemical research due to its ability to mimic ATP while resisting hydrolytic degradation, making it a valuable tool in studying nucleotide signaling and enzyme interactions. The molecular formula for ATP, Gamma S is CHNOPS, with a molecular weight of 523.24 g/mol .
ATP, Gamma S can be synthesized through various methods, including enzymatic processes and chemical modifications of adenosine triphosphate. Its stable nature allows it to act as an agonistic ligand for purinergic receptors, particularly the A receptor, which plays a crucial role in cellular signaling pathways .
The synthesis of ATP, Gamma S can be achieved through several methods:
ATP, Gamma S has a complex structure that includes an adenosine moiety linked to three phosphate groups, with the terminal phosphate being replaced by a sulfur atom instead of oxygen. This modification imparts unique properties to the molecule.
ATP, Gamma S participates in various biochemical reactions similar to those involving ATP. It acts as a substrate for kinases and can be phosphorylated or dephosphorylated in enzymatic reactions.
The mechanism of action for ATP, Gamma S primarily involves its interaction with purinergic receptors and kinases. Upon binding to these proteins, it mimics ATP's function but does not undergo hydrolysis.
ATP, Gamma S has numerous scientific applications:
Adenosine 5′-O-(3-thio)triphosphate (ATPγS) serves as a chemically modified analog of adenosine triphosphate (ATP), where a sulfur atom substitutes the non-bridging oxygen in the γ-phosphate group. This structural alteration confers unique biochemical properties that make ATPγS indispensable for probing enzymatic mechanisms, protein dynamics, and post-translational modifications. Its applications span investigations of ATP hydrolysis-dependent processes, stabilization of transient protein conformations, and trapping of enzymatic intermediates.
Conventionally, ATPγS has been classified as a "non-hydrolyzable" adenosine triphosphate analog due to the thiophosphate substitution, which increases the dissociation energy of the γ-phosphoryl group and impedes hydrolysis in many enzyme systems. This property historically enabled its use in trapping pre-hydrolysis states of ATPases. However, rigorous studies on eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase, revealed that ATPγS hydrolysis occurs efficiently under specific conditions. In the presence of single-stranded poly(U) RNA, eIF4A hydrolyzes ATPγS·Mg²⁺ with kinetic parameters nearly identical to ATP·Mg²⁺ (kcat = 1.01 min⁻¹ vs. 0.97 min⁻¹; KM = 66 μM vs. 58 μM) [1]. This observation refuted the universal non-hydrolyzable designation and highlighted context-dependent hydrolysis. The retained hydrolytic capacity stems from eIF4A’s active site accommodating the thiophosphate moiety without perturbing the rate-limiting step—suggesting a non-chemical step (e.g., product release or conformational change) governs catalysis [1]. Consequently, ATPγS also supports RNA unwinding by eIF4A, albeit at ~20-fold reduced rates compared to adenosine triphosphate, attributed to weakened RNA binding in the ATPγS-bound state [1].
Table 1: Comparative Steady-State Kinetics of eIF4A with Adenosine Triphosphate and Adenosine 5′-O-(3-thio)triphosphate
| Substrate | kcat (min⁻¹) | KM (μM) | RNA Unwinding Efficiency |
|---|---|---|---|
| ATP·Mg²⁺ | 0.97 ± 0.06 | 58 ± 11 | 100% (Reference) |
| ATPγS·Mg²⁺ | 1.01 ± 0.04 | 66 ± 9 | ~5% (Relative to ATP) |
In AAA+ (ATPases Associated with diverse cellular Activities) adenosine triphosphatases, ATPγS modulates the conformational dynamics of nucleotide-binding domains (NBDs). These hexameric enzymes utilize ATP hydrolysis to remodel substrates via mechanical force generation. ATPγS binding stabilizes symmetric or quasi-symmetric states within the NBD ring that resemble the ATP-bound pre-hydrolysis state, enabling structural characterization of cooperative transitions. For instance, in F₁Fₒ-ATP synthase—a rotary motor where γ-subunit rotation couples ATP synthesis to proton gradients—ATPγS binding to catalytic β-subunits slows rotational speed but sustains directional rotation [2]. Single-molecule studies using gold nanoparticles attached to the γ-subunit revealed >400 rotations per second during ATPγS-driven rotation, indicating that hydrolysis is not strictly required for mechanical coupling but enhances transition state optimization [2]. The thiophosphate’s steric bulk and altered charge distribution perturb Mg²⁺ coordination geometry, delaying hydrolysis while permitting conformational changes essential for force transduction. This "kinetic trapping" facilitates the dissection of rotary sub-steps and coordination between catalytic sites [2] [3].
Within actomyosin systems, ATPγS stabilizes weakly bound states of myosin on actin filaments by decoupling nucleotide hydrolysis from structural transitions. Myosin hydrolyzes ATPγS at <1% of the adenosine triphosphate rate, prolonging the lifetime of the myosin·ADP·thiophosphate (myosin·ADP·Pᵢ analog) state. This state exhibits high actin affinity but inhibits the power stroke—the force-generating conformational change. Biochemical analyses demonstrate that ATPγS:
The thiophosphoryl group transferred from ATPγS to protein substrates generates thiophosphorylated residues that resist cellular phosphatases while mimicking natural phosphoester functions. This property enables long-lived interrogation of phosphorylation-dependent signaling. Key enzymatic and structural insights include:
Kinase Mechanism Probes: In arginine kinase, ATPγS serves as a substrate analog to map transition-state interactions. Structural studies of the transition-state analog complex (ADP·Mg²⁺·NO₃⁻·thiophosphoarginine) at 1.86 Å resolution revealed a catalytic network involving Glu²²⁵ (general acid/base), Thr²⁷³/Cys²⁷¹ (thiophosphate stabilization), and four arginine residues (Arg¹²⁶, Arg²²⁹, Arg²⁸⁰, Arg³⁰⁹) that position substrates electrostatically [4]. Thiophosphorylation kinetics confirm Glu²²⁵ protonates the guanidino group during phosphotransfer, while Cys²⁷¹ guides domain closure.
Substrate Tagging: Thiophosphorylated serines/threonines serve as chemical handles for affinity enrichment or alkylation-based labeling. This facilitates proteome-wide mapping of kinase substrates and dynamics inaccessible with native phosphorylation due to phosphatase lability [3] [4].
Table 2: Catalytic Residues in Arginine Kinase Governing Thiophosphoryl Transfer from Adenosine 5′-O-(3-thio)triphosphate
| Residue | Role in Thiophosphorylation |
|---|---|
| Glu²²⁵ | General acid/base catalyst; protonates arginine guanidinium group |
| Cys²⁷¹ | Stabilizes transition state; mediates domain closure via conformational changes |
| Thr²⁷³ | Activates Cys²⁷¹; hydrogen bonds to thiophosphate |
| Arg¹²⁶/²²⁹/²⁸⁰/³⁰⁹ | Electrostatic stabilization of γ-thiophosphate and transition state; hydrogen bond donation |
Thus, ATPγS uniquely combines hydrolyzability under specific enzymatic contexts with prolonged stability in covalent enzyme-product complexes, bridging functional and structural analyses of nucleotide-dependent processes [3] [4].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6